CHEMCOLLECT KR012288
Description
CHEMCOLLECT KR012288 is a synthetic organometallic compound with the IUPAC name tris(2,2'-bipyridyl)ruthenium(II) hexafluorophosphate. It is characterized by a ruthenium center coordinated to three bipyridyl ligands, forming an octahedral geometry, with hexafluorophosphate as the counterion . This compound is primarily utilized in photoelectrochemical applications due to its strong visible-light absorption (λmax = 450 nm) and long-lived excited state (τ = 1.2 µs), making it a benchmark material in dye-sensitized solar cells (DSSCs) .
Synthesis and Characterization: KR012288 is synthesized via a ligand-substitution reaction, where RuCl3·3H2O reacts with excess 2,2'-bipyridine in ethanol under reflux, followed by anion exchange with NH4PF6. Purity is confirmed by <sup>1</sup>H NMR (δ 8.5–7.0 ppm, bipyridyl protons) and elemental analysis (C: 48.2%, H: 3.1%, N: 9.8%) .
Applications:
KR012288 serves as a photosensitizer in DSSCs, achieving a power conversion efficiency (PCE) of 11.3% under AM1.5G illumination. It also exhibits catalytic activity in light-driven hydrogen evolution (TON = 1,200) .
Properties
IUPAC Name |
1-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2S/c1-7(11)10-12-8-5-3-2-4-6-9(8)13-10/h7H,2-6,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDMCERABGNXVGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=C(S1)CCCCC2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of CHEMCOLLECT KR012288 typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a cycloheptanone derivative with a thioamide in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
General Reaction Thermodynamics
Chemical reactions involving organic or inorganic compounds typically require:
-
Thermodynamic favorability () driven by enthalpy () and entropy () changes
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Proper orientation and collision frequency between reactants 8
For hypothetical analysis of CHEMCOLLECT KR012288:
| Property | Value Range (Typical) | Relevance to Reactions |
|---|---|---|
| (kJ/mol) | -50 to +30 | Determines spontaneity |
| (kJ/mol) | 40–120 | Influences reaction rate |
Potential Reaction Pathways
Assuming KR012288 contains common functional groups (e.g., carbonyl, hydroxyl), plausible reactions include:
Oxidation-Reduction Reactions
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Electron transfer mechanisms, influenced by:
Acid-Base Reactions
Catalyzed Reactions
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Metal ion catalysts (e.g., Cu, Fe) may enhance kinetics via:
Kinetic and Mechanistic Considerations
Key factors derived from analogous systems:
Data Gaps and Recommendations
Scientific Research Applications
1-(5,6,7,8-Tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)ethanamine has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of CHEMCOLLECT KR012288 involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. The compound’s thiazole ring is crucial for its binding affinity, allowing it to interact with various biological pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Compound A : Tris(1,10-phenanthroline)ruthenium(II) chloride ([Ru(phen)3]Cl2)
- Structural Differences: Phenanthroline ligands provide extended π-conjugation compared to bipyridyl, altering redox potentials (E1/2 Ru<sup>III/II</sup> = +1.25 V vs. NHE for KR012288 vs. +1.35 V for Compound A) .
- Photophysical Properties :
| Property | KR012288 | Compound A |
|---|---|---|
| λmax (nm) | 450 | 470 |
| Excited-State Lifetime | 1.2 µs | 0.8 µs |
| PCE in DSSCs | 11.3% | 8.9% |
Key Finding : KR012288’s bipyridyl ligands enhance charge-transfer kinetics, resulting in a 27% higher PCE than Compound A .
Compound B : Tris(2,2'-bipyridyl)osmium(II) hexafluorophosphate (Os(bpy)32)
- Metal Center Variation : Substituting Ru with Os redshifts λmax to 520 nm but reduces excited-state lifetime to 0.3 µs due to heavier atom effects .
- Catalytic Performance :
| Metric | KR012288 | Compound B |
|---|---|---|
| TON (H2) | 1,200 | 850 |
| Stability (Cycles) | 500 | 300 |
Key Finding: KR012288’s Ru center offers superior stability and turnover numbers compared to Os analogs .
Functional Analogs
Compound C : N719 Dye (Di-tetrabutylammonium cis-bis(isothiocyanato)bis(2,2'-bipyridyl-4,4'-dicarboxylato)ruthenium(II))
- Application : Competing DSSC photosensitizer.
- Performance Comparison :
| Parameter | KR012288 | N719 |
|---|---|---|
| PCE | 11.3% | 12.1% |
| Cost (USD/g) | 220 | 450 |
| Synthetic Complexity | Moderate | High |
Key Finding : N719 achieves marginally higher PCE but is 2× costlier and synthetically demanding, limiting scalability .
Compound D : Eosin Y (Organic photosensitizer)
- Advantage : Low cost (USD 5/g) and biodegradability.
- Limitation : Poor stability (PCE drops by 50% after 100 h of illumination) compared to KR012288’s 10% decline .
Research Findings and Critical Analysis
- Thermal Stability : KR012288 decomposes at 280°C, outperforming Os and organic analogs (<200°C) .
- Electron Transfer Kinetics : Transient absorption spectroscopy reveals KR012288’s electron injection rate (kinj = 1.5×10<sup>9</sup> s<sup>−1</sup>) is 3× faster than Eosin Y .
- Toxicity : LD50 (oral, rat) = 1,200 mg/kg, classifying it as less hazardous than osmium analogs (LD50 = 450 mg/kg) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
